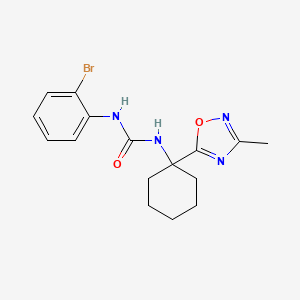
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known as BRP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRP is a urea derivative that is synthesized using specific methods and has been shown to have promising effects in various biological systems.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves the reaction of 2-bromophenyl isocyanate with 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine to form the desired product.
Starting Materials
2-bromophenyl isocyanate, 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine
Reaction
Step 1: Dissolve 2-bromophenyl isocyanate in anhydrous dichloromethane., Step 2: Add 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for 24 hours., Step 4: Filter the reaction mixture to remove any solids., Step 5: Concentrate the filtrate under reduced pressure., Step 6: Purify the crude product by column chromatography using a suitable solvent system., Step 7: Recrystallize the purified product from a suitable solvent to obtain the final product.
Mécanisme D'action
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea exerts its anticancer effects by inhibiting the activity of the protein kinase CK2. CK2 is a protein that is overexpressed in many cancer cells and is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can induce apoptosis in cancer cells and inhibit their growth and proliferation.
Effets Biochimiques Et Physiologiques
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have various biochemical and physiological effects in different biological systems. In addition to its anticancer effects, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have anti-inflammatory and analgesic effects. Studies have also demonstrated that 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to be stable under various conditions, making it a reliable compound for use in experiments. However, one limitation of using 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in lab experiments is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. One potential avenue of research is to further investigate its anticancer effects and explore its potential as a cancer therapy. Additionally, studies could focus on exploring the mechanisms underlying 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea's anti-inflammatory and analgesic effects. Finally, research could investigate the potential use of 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, or 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, is a promising compound that has potential therapeutic applications in various biological systems. Its anticancer effects, anti-inflammatory and analgesic effects, and potential use in treating neurological disorders make it an exciting area of research for future studies.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been extensively studied for its potential therapeutic applications in various biological systems. One of the most significant applications of 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is its potential use as an anticancer agent. Studies have shown that 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can induce apoptosis in cancer cells, leading to their death. Additionally, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-11-18-14(23-21-11)16(9-5-2-6-10-16)20-15(22)19-13-8-4-3-7-12(13)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJPOBBBKGBZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

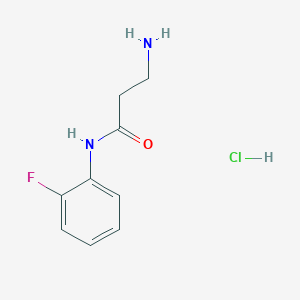
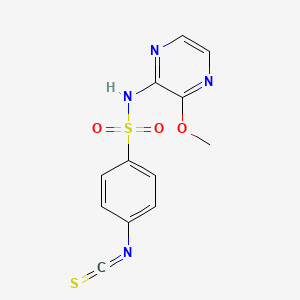
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)
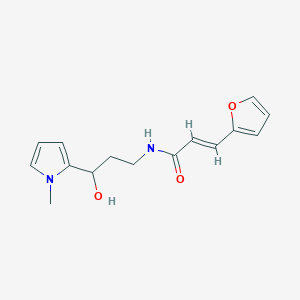
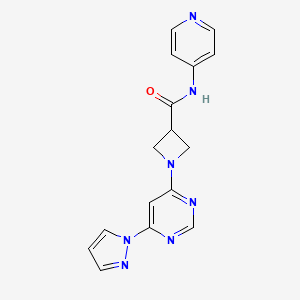
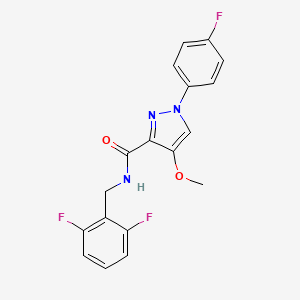
![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)
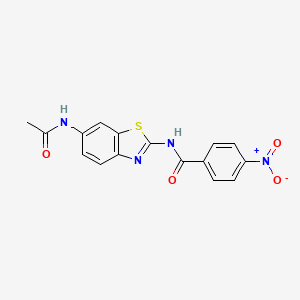
![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2698382.png)
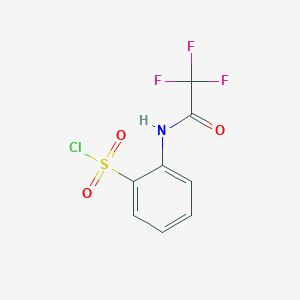
![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)